Benzene-1,2-diamine;benzoic acid
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Overview
Description
Benzene-1,2-diamine: and benzoic acid are two distinct organic compounds with significant roles in various chemical processesIt is a precursor to many heterocyclic compounds and is used in the synthesis of dyes, polymers, and pharmaceuticals . Benzoic acid, with the formula C7H6O2, is a simple aromatic carboxylic acid widely used as a food preservative and in the synthesis of various organic substances .
Preparation Methods
Benzene-1,2-diamine: can be synthesized through the reduction of 2-nitroaniline, which is obtained by treating 2-nitrochlorobenzene with ammonia. The reduction is typically carried out using zinc powder in ethanol . Industrially, it is produced by catalytic hydrogenation of 2-nitroaniline.
Benzoic acid: is commonly prepared by the oxidation of toluene using oxygen in the presence of cobalt or manganese naphthenates as catalysts . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification to yield benzoic acid .
Chemical Reactions Analysis
Benzene-1,2-diamine: undergoes various reactions, including:
Condensation: with ketones and aldehydes to form benzimidazoles.
Oxidation: to form benzotriazole, a corrosion inhibitor.
Substitution: reactions with carboxylic acids to produce 2-substituted benzimidazoles.
Benzoic acid: participates in:
Esterification: to form esters used in perfumes and flavorings.
Reduction: to benzyl alcohol.
Substitution: reactions to form benzoyl derivatives.
Scientific Research Applications
Benzene-1,2-diamine: is used in the synthesis of various heterocyclic compounds, including benzimidazoles, which have applications in pharmaceuticals as antifungal, antiviral, and anticancer agents . It is also used in the production of dyes and polymers .
Benzoic acid: is widely used as a food preservative due to its antimicrobial properties . It is also a precursor in the synthesis of various organic compounds, including benzoyl chloride, benzyl benzoate, and phenol . In medicine, it is used in topical treatments for fungal infections .
Mechanism of Action
Benzene-1,2-diamine: exerts its effects primarily through its ability to form stable heterocyclic compounds. For example, in the formation of benzimidazoles, it undergoes cyclization reactions with carboxylic acids, facilitated by acid catalysis . The resulting benzimidazoles can interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects .
Benzoic acid: acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It disrupts microbial cell membranes and interferes with their metabolic processes . In organic synthesis, it acts as a benzoylating agent, facilitating the formation of benzoyl derivatives .
Comparison with Similar Compounds
Benzene-1,2-diamine: is similar to other aromatic diamines such as m-phenylenediamine and p-phenylenediamine. its ortho configuration makes it particularly useful in the synthesis of benzimidazoles .
Benzoic acid: is similar to other aromatic carboxylic acids like salicylic acid and phthalic acid. Its simplicity and effectiveness as a preservative make it unique among its counterparts .
Similar Compounds
m-Phenylenediamine: (Benzene-1,3-diamine)
p-Phenylenediamine: (Benzene-1,4-diamine)
Salicylic acid: (2-Hydroxybenzoic acid)
Phthalic acid: (Benzene-1,2-dicarboxylic acid)
Properties
CAS No. |
63082-94-0 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzene-1,2-diamine;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);1-4H,7-8H2 |
InChI Key |
RPYYEIZEOYBQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |
Origin of Product |
United States |
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